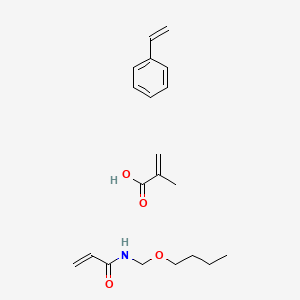
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene typically involves free radical polymerization. This process is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions. The monomers are mixed in a solvent, and the initiator is added to start the polymerization reaction.
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The reaction conditions are carefully monitored to ensure consistent polymer quality. The polymer is then purified and processed into various forms, such as powders, granules, or films, depending on its intended application.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties.
Mechanism of Action
The mechanism of action of this polymer involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and stability of the polymer.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and ethenylbenzene
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is unique due to the presence of the N-(butoxymethyl)-2-propenamide monomer, which imparts specific properties such as increased flexibility and improved adhesion. This makes it particularly suitable for applications requiring these characteristics.
Properties
CAS No. |
65588-71-8 |
|---|---|
Molecular Formula |
C20H29NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C4H6O2/c1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;1H2,2H3,(H,5,6) |
InChI Key |
QLFWRQFANSLHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCNC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Related CAS |
65588-71-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


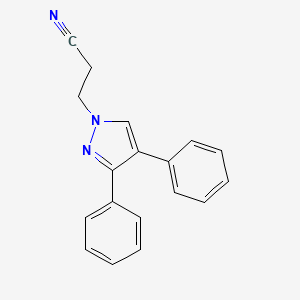

![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
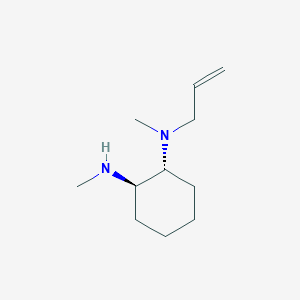
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
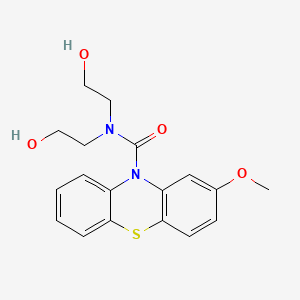
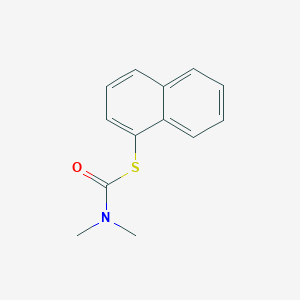
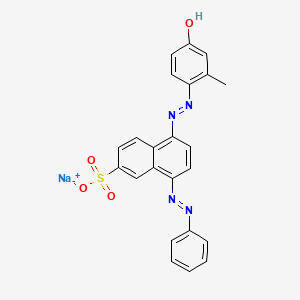
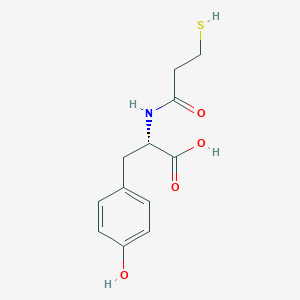

![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
